molecular formula C14H23NO5 B15322721 tert-Butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate

tert-Butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate

Cat. No.: B15322721
M. Wt: 285.34 g/mol
InChI Key: WRHJVTSWOBEMBP-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H23NO5. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by a piperidine ring substituted with a tert-butyl ester and a methoxy-oxopropanoyl group.

Preparation Methods

The synthesis of tert-Butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and methoxy-oxopropanoyl reagents. One common method includes the use of tert-butyl 2-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate as a starting material . The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Chemical Reactions Analysis

tert-Butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity .

Comparison with Similar Compounds

tert-Butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

tert-butyl 2-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-8-6-5-7-10(15)11(16)9-12(17)19-4/h10H,5-9H2,1-4H3

InChI Key

WRHJVTSWOBEMBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)CC(=O)OC

Origin of Product

United States

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